N-[(2-Bromoethoxy)carbonyl]-L-valine
Description
N-[(2-Bromoethoxy)carbonyl]-L-valine is a valine derivative featuring a (2-bromoethoxy)carbonyl (Beoc) protecting group. This compound is structurally characterized by a brominated ethoxy chain attached via a carbonyl linkage to the amino group of L-valine. For instance, it serves as a key intermediate in synthesizing prodrugs like the N-ethoxycarbonylmorpholine ester of diclofenac, where it facilitates controlled drug release . Its synthesis involves reacting morpholine with 2-bromoethyl chloroformate, followed by coupling with the sodium salt of diclofenac, as demonstrated in Scheme 1 of .
Properties
CAS No. |
61445-18-9 |
|---|---|
Molecular Formula |
C8H14BrNO4 |
Molecular Weight |
268.10 g/mol |
IUPAC Name |
(2S)-2-(2-bromoethoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H14BrNO4/c1-5(2)6(7(11)12)10-8(13)14-4-3-9/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
MOYSERPELVBQBC-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-valine typically involves the reaction of L-valine with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-valine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of this compound, depending on the nucleophile used.
Oxidation: The major products are carbonyl-containing compounds.
Reduction: The major products are alcohol derivatives of the original compound.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-valine has several applications in scientific research:
Biology: The compound is used in studies of enzyme-substrate interactions and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethoxycarbonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, modifying the activity of the target molecules . The pathways involved in these interactions are often studied using techniques such as molecular docking and enzyme kinetics.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-[(2-Bromoethoxy)carbonyl]-L-valine with other L-valine derivatives containing distinct protecting groups or functional moieties:
Key Observations :
- The Beoc group introduces a bromine atom, enhancing electrophilic reactivity, which is advantageous in prodrug activation .
- Boc and Fmoc are widely used in peptide synthesis for orthogonal protection strategies, whereas Cbz is common in pharmaceutical intermediates .
- The 4-bromophenylsulfonyl derivative emphasizes bromine’s role in antimicrobial activity rather than protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
